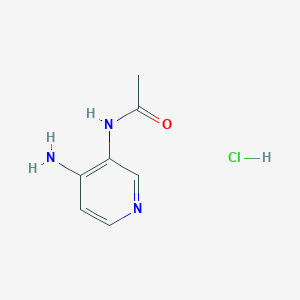
N-(4-amino-3-pyridinyl)-Acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-3-pyridinyl)-Acetamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-amino-3-pyridinyl)-acetamide hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
This compound is characterized by its white crystalline solid form, soluble in water, methanol, and ethanol. Its molecular formula is C7H9ClN2O, with a molecular weight of 174.61 g/mol .
Antitumor Activity
Recent studies have highlighted the potential of this compound in antitumor applications. Research indicates that compounds with similar structures can inhibit fatty acid binding proteins (FABPs), which are implicated in cancer progression. Inhibition of FABP4 has shown promise in reducing metastasis and invasion in various cancers, including colon and ovarian cancers . The compound's structural features may contribute to its effectiveness as a FABP inhibitor.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies have demonstrated that derivatives of pyridine-based compounds exhibit significant antimicrobial effects against a range of pathogens. For instance, certain derivatives have been shown to inhibit bacterial growth effectively, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound involves the reaction of 4-amino-3-pyridinecarboxylic acid with acetic anhydride or acetic acid under controlled conditions. This process yields the desired product with high purity and yield. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound .
Case Studies
- Antitumor Efficacy : In one study, compounds structurally related to N-(4-amino-3-pyridinyl)-acetamide were tested for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability at micromolar concentrations, highlighting their potential as therapeutic agents against cancer .
- Antimicrobial Testing : A series of derivatives were tested against common bacterial strains, showing varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values were determined, with some derivatives exhibiting potent activity comparable to established antibiotics .
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | Colon Cancer Cells | 2.97 | |
| Antimicrobial | E. coli | 5.0 | |
| Antimicrobial | S. aureus | 8.0 |
Table 2: Synthesis Yield and Characterization Data
| Reaction Conditions | Yield (%) | Purity (%) | Characterization Method |
|---|---|---|---|
| Acetic Anhydride, Reflux | 90 | >95 | NMR, IR |
| Acetic Acid, Room Temp | 70 | >90 | NMR |
科学研究应用
Pharmaceutical Development
N-(4-amino-3-pyridinyl)-acetamide hydrochloride is primarily recognized for its role as a pharmaceutical intermediate. It has been studied for its potential in treating conditions such as myasthenia gravis and other neuromuscular disorders due to its ability to inhibit acetylcholinesterase (AChE) activity .
Key Findings :
- The compound exhibits selectivity towards butyrylcholinesterase, which is crucial for developing treatments targeting specific cholinergic pathways .
- It has shown protective effects against oxidative stress in neuronal cells, suggesting potential neuroprotective properties that could be beneficial in neurodegenerative diseases like Alzheimer's disease .
Organic Synthesis Intermediate
As an organic synthesis intermediate, this compound is utilized in the preparation of various chemical compounds. It serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .
Applications in Synthesis :
- It is involved in the creation of multifunctional agents that can target multiple biological pathways, enhancing therapeutic efficacy .
- The compound's structure allows for modifications that can lead to derivatives with improved biological activity or selectivity.
Neuromuscular Disorders
The compound's inhibition of acetylcholinesterase makes it a candidate for therapeutic use in neuromuscular disorders. Studies indicate that it may help improve neuromuscular transmission by increasing acetylcholine levels at synapses .
Neuroprotective Agents
Research has indicated that this compound could function as a neuroprotective agent by preventing neuronal cell death due to oxidative stress. This property is particularly relevant for conditions like Alzheimer's disease, where oxidative damage plays a significant role in disease progression .
Case Study: Neuroprotective Effects
A study published in 2020 evaluated the neuroprotective effects of various compounds, including this compound. The results demonstrated significant reductions in reactive oxygen species (ROS) formation in human neuronal cells treated with the compound, highlighting its potential as a therapeutic agent against oxidative stress-related neuronal damage .
Case Study: Cholinesterase Inhibition
Another research effort focused on the cholinesterase inhibitory activity of this compound. The findings suggested that this compound not only inhibits AChE but also displays selectivity towards butyrylcholinesterase, making it a promising candidate for further development in treating cognitive disorders .
属性
CAS 编号 |
676464-96-3 |
|---|---|
分子式 |
C7H9N3O |
分子量 |
151.17 g/mol |
IUPAC 名称 |
N-(4-aminopyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H9N3O/c1-5(11)10-7-4-9-3-2-6(7)8/h2-4H,1H3,(H2,8,9)(H,10,11) |
InChI 键 |
MKZXMKBJWHAKIX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CN=C1)N.Cl |
规范 SMILES |
CC(=O)NC1=C(C=CN=C1)N |
同义词 |
N-(4-Amino-3-pyridinyl)-acetamide Monohydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















